molecular formula C5H3BrClNO B568057 4-Bromo-5-chloropyridin-3-ol CAS No. 1211517-85-9

4-Bromo-5-chloropyridin-3-ol

Cat. No.: B568057
CAS No.: 1211517-85-9
M. Wt: 208.439
InChI Key: NILHMPXCLHSZLI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropyridin-3-ol is an organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 4 and 5 positions, respectively, and a hydroxyl group at the 3 position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

4-Bromo-5-chloropyridin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety information for “4-Bromo-5-chloropyridin-3-ol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloropyridin-3-ol typically involves halogenation reactions. One common method is the bromination of 5-chloropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group at the 3 position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of pyridin-3-ol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in dehalogenated pyridines.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloropyridin-3-ol depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Bromo-6-chloropyridin-3-ol: Another isomer with the chlorine atom at the 6 position instead of the 5 position.

    3-Bromo-5-chloropyridin-4-ol: Differing in the position of the hydroxyl group.

Uniqueness: 4-Bromo-5-chloropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHMPXCLHSZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739876
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211517-85-9
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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